Home > Products > Screening Compounds P126890 > N-[4-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide -

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

Catalog Number: EVT-4365697
CAS Number:
Molecular Formula: C24H21N5O4
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine

Compound Description: This compound, also referred to as compound 10 in the referenced study [], demonstrated potent aromatase inhibitory activity. Aromatase is an enzyme crucial for estrogen biosynthesis, and its inhibition is a strategy for treating certain cancers. This compound exhibited a binding affinity of -9.5 kcal/mol and formed hydrogen bonds with amino acid residues ALA306 and THR310. It displayed promising anticancer activity with GI50 values of 0.796±0.06 µM, 0.695±0.05 µM, 1.14±0.06 µM, 2.15±0.04 µM, and 0.987±0.07 µM against MDAMB-231, MCF-7, A-549, NCI-H23, and A-498 cancer cell lines, respectively [].

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1)

Compound Description: This compound, denoted as B1 in the study [], demonstrated efficacy in mitigating morphine-induced paradoxical pain, specifically thermal hyperalgesia and mechanical allodynia, in mice. These painful conditions are adverse effects associated with prolonged morphine use. B1 also exhibited anti-inflammatory effects by reducing the expression of tumor necrosis factor-alpha (TNF-α) in the spinal cords of mice [].

N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8)

Compound Description: Similar to B1, this compound, identified as B8 [], displayed effectiveness in attenuating morphine-induced paradoxical pain, including thermal hyperalgesia and mechanical allodynia, in mice. It also demonstrated anti-inflammatory properties by reducing TNF-α expression in the spinal cord [].

2-(4-aminophenyl)benzimidazole (2a) and 2-hydrazinobenzimidazole (2b)

Compound Description: These compounds served as starting materials in the synthesis of a series of N-(4-(benzimidazole-2-yl)phenyl) sulfonamides and N'-(1H-benzimidazol-2-yl)phenyl hydrazido sulfonamides []. These derivatives were subsequently screened for their antimicrobial and antioxidant activities.

trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)

Compound Description: This compound, known as mavatrep (compound 4 in the study) [], is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 plays a role in pain perception, and its antagonists hold therapeutic potential for pain management. Mavatrep effectively blocked capsaicin-induced calcium influx in cells expressing human TRPV1 channels, exhibiting an IC50 value of 4.6 nM. Furthermore, it demonstrated efficacy in animal models of pain, including the Freund's adjuvant- and carrageenan-induced thermal hypersensitivity models [].

4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Compound Description: This compound [] was synthesized and its electronic and spatial structure was studied. It demonstrated potent anti-hepatitis B virus (HBV) activity in both computational molecular docking studies and experimental in vitro studies, exhibiting an IC50 value in the low micromolar range [].

{2‐(3‐R‐1H‐1,2,4‐triazol‐5‐yl)phenyl}amines

Compound Description: This series of compounds [] exhibited moderate to significant antifungal activity against a panel of pathogenic fungi, including Aspergillus niger, Fusarium species, Colletotrichum species, and others. They exhibited antifungal activity at concentrations ranging from 1 to 50 µg/ml (0.003–2.1 μM) [].

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This specific derivative [] exhibited significant antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays. Molecular docking studies suggested its mechanism of action might involve binding to the active site of tRNA (guanine37-N1)-methyltransferase (TrmD), a potential target for novel antibiotics [].

(S)-N-(3- (6--isopropoxy-3-yl)-1H-indazol-5-yl) -1- (2- (4- (4- (1- methyl-1H-1,2,4-triazol-3-yl) phenyl) -3,6-dihydropyridin -1 (2H) - yl) -2-oxoethyl) -3- (methylthio) pyrrolidine-3-carboxamide

Compound Description: This compound serves as the active ingredient in a pharmaceutical preparation, specifically a granular composition [, ]. This composition aims to provide a specific dosage form and potentially enhance the delivery or stability of the active compound.

4-(5, 6‐Dichloro‐1H‐benzimidazol‐2‐yl)‐N‐substituted Benzamides

Compound Description: This series of compounds [] demonstrated potent antimicrobial activity against a panel of bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), methicillin-resistant S. epidermis (MRSE), Enterococcus faecalis, Escherichia coli, and Candida albicans. Some derivatives exhibited impressive antibacterial activity with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL [].

Properties

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C24H21N5O4/c30-24(19-15-18(29(31)32)9-10-22(19)28-11-13-33-14-12-28)25-17-7-5-16(6-8-17)23-26-20-3-1-2-4-21(20)27-23/h1-10,15H,11-14H2,(H,25,30)(H,26,27)

InChI Key

OWYSRVDPHHWFHF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.